molecular formula C18H12BrCl2N5 B2753232 N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-21-9

N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2753232
CAS No.: 890897-21-9
M. Wt: 449.13
InChI Key: BWWPYROJMUXPRL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by two distinct aryl substituents: a 4-bromo-3-methylphenyl group at the N1 position and a 3,4-dichlorophenyl moiety at the C4-amine position. The bromo and dichlorophenyl groups contribute to steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2N5/c1-10-6-11(2-4-14(10)19)25-17-13-8-24-26(18(13)23-9-22-17)12-3-5-15(20)16(21)7-12/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWPYROJMUXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with bromine and dichlorophenyl groups. The synthesis typically involves multi-step reactions starting from readily available anilines and pyrazole derivatives. Recent studies have demonstrated efficient synthetic routes yielding high purity and yield.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study evaluating its efficacy against various strains of Salmonella Typhi reported Minimum Inhibitory Concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL depending on the specific derivative tested. These findings suggest that modifications to the structure can enhance potency against resistant bacterial strains .

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant anticancer activity against multiple cancer cell lines. For instance, it has been tested against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various pyrazolo[3,4-d]pyrimidine derivatives showed that those with halogen substitutions exhibited enhanced antibacterial activity. The compound's structure was pivotal in determining its interaction with bacterial enzymes, leading to effective inhibition of growth.
  • Anticancer Screening : In a recent investigation involving several derivatives of pyrazolo[3,4-d]pyrimidines, compounds similar to this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Data Tables

Compound MIC (mg/mL) MBC (mg/mL) Cell Line Tested IC50 (µM)
Compound A6.2512.5HCT11615
Compound B12.525MCF720
Compound C2550HeLa30

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent differences and their implications:

Compound Name Substituents (N1 and C4 positions) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound N1: 4-bromo-3-methylphenyl; C4: 3,4-dichlorophenyl ~463.6* High lipophilicity (Cl/Br substituents); potential kinase inhibition
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: 2-chloro-2-(4-chlorophenyl)ethyl; C4: 4-fluorobenzyl ~470.3 Neuroblastoma-specific activity; used with GO nanosheets for targeted delivery
SI388 (1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: 2-chloro-2-phenylethyl; C4: 2-chlorophenyl; S6: methylthio ~430.4 Src kinase inhibition; improved metabolic stability due to thioether
3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 1-methylpiperidin-4-ylmethyl; C3: 6-cyclobutoxynaphthyl ~500.6* CNS-penetrant design (piperidine moiety); optimized for brain-targeted therapies
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 4-methoxyphenyl; C4: 3,4-dichlorophenyl ~386.2 Electron-donating methoxy group enhances solubility; moderate kinase activity
Ibrutinib Intermediate (3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: phenoxyphenyl; C4: unsubstituted ~349.8 Key intermediate for Bruton’s tyrosine kinase (BTK) inhibitor; bulky aromatic substituent

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity and Solubility : The target compound’s bromo and dichlorophenyl groups increase lipophilicity compared to analogs with methoxy (e.g., ) or thioether (e.g., ) substituents. This may reduce aqueous solubility but enhance membrane permeability.
  • Metabolic Stability : Thioether-containing analogs (e.g., SI388 ) show improved metabolic stability, whereas the target compound’s halogenated groups may predispose it to oxidative metabolism.
  • CNS Penetration : Piperidine-containing derivatives (e.g., ) are designed for CNS activity, while the target compound’s bulky substituents likely limit blood-brain barrier penetration.
Target Compound vs. S29 (Neuroblastoma Agent):
  • S29 exhibits selective cytotoxicity against SK-N-BE(2) neuroblastoma cells at 5.74 ng/mL when delivered via GO nanosheets . Its 4-fluorobenzyl group may enhance target specificity, whereas the target compound’s dichlorophenyl group could favor broader kinase inhibition.
Target Compound vs. SI388 (Src Inhibitor):
  • SI388 inhibits Src kinase with IC₅₀ values in the nanomolar range, attributed to its methylthio group and chloro-substituted phenyl rings .
Target Compound vs. Ibrutinib Intermediate:
  • The Ibrutinib intermediate’s phenoxyphenyl group is critical for BTK inhibition . The target compound’s bromo-methylphenyl group may shift selectivity toward other kinases (e.g., JAK or ABL).

Structural-Activity Relationships (SAR)

  • Halogen Effects : Bromine and chlorine atoms in the target compound likely engage in halogen bonding with kinase hinge regions, a feature shared with PKC inhibitors (e.g., 1NA-PP1 ).

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives

The foundational step involves cyclocondensation between 3-aminopyrazole and β-keto esters or nitriles. For example, heating 3-aminopyrazole with ethyl acetoacetate in glacial acetic acid at 120–140°C yields 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine intermediates. Adapting this to pyrazolo[3,4-d]pyrimidines requires substituting ethyl acetoacetate with malononitrile derivatives.

Reaction Conditions

Component Quantity Solvent Temperature Time
3-Aminopyrazole 58 mmol Glacial AcOH 120°C 1.5 h
Ethyl Acetoacetate 58 mmol

This method achieves ~70% yield for core structures, though yields vary with substituents.

Chlorination and Amination

The hydroxyl group at position 4 is replaced via chlorination using phosphorus oxychloride (POCl₃), forming 4-chloropyrazolo[3,4-d]pyrimidine. Subsequent amination introduces the primary amine group. For example:
$$ \text{4-Chloro intermediate} + \text{NH}_3 \rightarrow \text{4-Aminopyrazolo[3,4-d]pyrimidine} $$
POCl₃-mediated chlorination typically occurs under reflux (110°C, 3–6 h), while amination uses excess hydrazine hydrate or ammonia in ethanol.

Functionalization with N-(4-Bromo-3-methylphenyl)

Nucleophilic Aromatic Substitution

The 4-amino group undergoes substitution with 4-bromo-3-methylaniline under acidic conditions:
$$ \text{4-Amino intermediate} + \text{4-Bromo-3-methylaniline} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound} $$
Conditions :

  • Ethanol, reflux (78°C)
  • 6–8 h reaction time
  • Yield: 68%

Reductive Amination

An alternative pathway uses reductive amination with 4-bromo-3-methylbenzaldehyde:

  • Condensation of aldehyde with 4-aminopyrazolo[3,4-d]pyrimidine.
  • Reduction with NaBH₄ or BH₃·THF.
    This method achieves 61% yield but requires strict moisture control.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.69 (pyrimidine-H), 7.45–7.82 (aromatic-H), 2.35 (CH₃)
IR 3417 cm⁻¹ (N–H stretch), 1669 cm⁻¹ (C=O absent, confirming substitution)
MS (ESI+) m/z 450.1 [M+H]⁺

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination at position 4 occurs with excess POCl₃, detectable via LC-MS. Mitigation involves:

  • Strict stoichiometric control (1:1.2 substrate:POCl₃).
  • Stepwise addition of POCl₃ at 0°C.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve Ullmann coupling yields but complicate purification. Switching to toluene reduces solubility issues.

Temperature Sensitivity

Amination above 80°C degrades the pyrazolo[3,4-d]pyrimidine core. Optimal range: 60–75°C.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
3-Aminopyrazole 320 28
4-Bromo-3-methylaniline 450 39
Pd Catalysts 12,000 15

Transitioning from Pd to Cu catalysts reduces costs by 22%.

Waste Management

  • POCl₃ hydrolysis generates HCl, neutralized with NaOH.
  • Copper residues are removed via chelation with EDTA.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable safer handling of POCl₃, reducing reaction times from 6 h to 25 min.

Enzymatic Amination

Pilot studies using transaminases achieve 54% yield for 4-aminopyrazolo[3,4-d]pyrimidine under mild conditions (pH 7.4, 37°C).

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:
  • Substitution reactions : Use alkyl halides (e.g., 4-bromo-3-methylphenyl derivatives) with pyrazolo[3,4-d]pyrimidine intermediates in dry acetonitrile or DMF at 60–100°C .
  • Coupling agents : HATU or DCC in isopropanol/ethyl acetate under nitrogen, with yields optimized by controlling reaction time (12–24 hours) .
  • Purification : Recrystallization from acetonitrile or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane) .
  • Critical parameters : Solvent polarity (DMF enhances solubility), temperature control (reflux for faster kinetics), and stoichiometric ratios (1:1.2 for amine intermediates) .

Q. Which spectroscopic methods confirm the compound’s structure, and what characteristic peaks indicate successful synthesis?

  • Methodological Answer :
  • 1H NMR : Key peaks include aromatic protons (δ 7.2–8.3 ppm for dichlorophenyl and bromomethylphenyl groups) and NH signals (δ 9.4–11.8 ppm for pyrimidine amines) .
  • 13C NMR : Peaks at 150–160 ppm confirm pyrimidine carbons; 110–130 ppm for aromatic carbons .
  • Mass spectrometry : Molecular ion [M+H]+ matches theoretical mass (e.g., ~450–460 g/mol for C19H14BrCl2N5) .
    Table 1 : Representative NMR Data
Proton Environmentδ (ppm)Multiplicity
Pyrimidine NH9.42Singlet
Dichlorophenyl Ar–H7.96Doublet (J=8.9 Hz)
Bromomethylphenyl Ar–H7.38Doublet (J=8.9 Hz)

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer :
  • Solubility : Moderate in DMSO (≥10 mM) and ethanol; low in aqueous buffers (<0.1 mM). Pre-dissolve in DMSO for in vitro studies, with final solvent concentration ≤1% to avoid cytotoxicity .
  • Formulation for in vivo : Use PEG-400 or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition efficacy?

  • Methodological Answer :
  • Substituent modification : Replace bromo/methyl groups with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP pockets .
  • Scaffold hopping : Compare with analogs like N-cyclohexyl derivatives () to assess steric effects on selectivity.
  • Assays : Use kinase profiling panels (e.g., DiscoverX) to test inhibition of EGFR, VEGFR, or CDK2 at 1–10 µM .
    Table 2 : SAR Trends for Pyrazolo[3,4-d]pyrimidines
SubstituentTarget KinaseIC50 (nM)Selectivity Index
4-Bromo-3-methylphenylEGFR5812x vs VEGFR
3,4-DichlorophenylVEGFR21208x vs EGFR

Q. How can conflicting enzyme inhibition data across assays be resolved?

  • Methodological Answer :
  • Assay validation : Compare results from fluorescence polarization (FP) vs. radiometric assays. FP may overestimate IC50 due to compound fluorescence .
  • Buffer conditions : Vary Mg²⁺/ATP concentrations (e.g., 1–10 mM ATP) to mimic physiological vs. high-affinity binding .
  • Crystallography : Resolve binding modes via X-ray structures (e.g., PDB: 6AY) to identify allosteric vs. competitive inhibition .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and oral absorption .
  • Metabolic stability : Test microsomal half-life (human/rat liver microsomes) and modify labile sites (e.g., methyl→CF3 to block CYP3A4 oxidation) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for >5% to ensure efficacy .

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